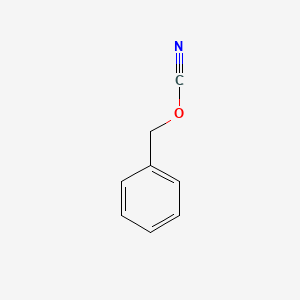
Benzyl cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl cyanate is an organic compound with the chemical formula C₈H₇NO It is a derivative of benzyl alcohol where the hydroxyl group is replaced by a cyanate group
准备方法
Synthetic Routes and Reaction Conditions
Benzyl cyanate can be synthesized through several methods:
Reaction of Benzyl Chloride with Potassium Cyanate: This method involves the reaction of benzyl chloride with potassium cyanate in an organic solvent such as acetone. The reaction typically occurs at room temperature and yields this compound.
Dehydration of Benzyl Carbamate: Benzyl carbamate can be dehydrated using phosphorus pentoxide (P₂O₅) to produce this compound. This reaction requires heating to facilitate the removal of water.
Industrial Production Methods
Industrial production of this compound often involves the reaction of benzyl chloride with potassium cyanate due to its simplicity and high yield. The process is carried out in large reactors with controlled temperature and pressure to ensure optimal conversion rates.
化学反应分析
Types of Reactions
Benzyl cyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzyl alcohol and urea.
Reduction: this compound can be reduced to benzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The cyanate group in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and urea.
Reduction: Benzylamine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
科学研究应用
Benzyl cyanate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: this compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of benzyl cyanate involves its reactivity with nucleophiles and electrophiles. The cyanate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
Benzyl Isocyanate: Similar to benzyl cyanate but with an isocyanate group instead of a cyanate group. It is more reactive and used in different synthetic applications.
Benzyl Carbamate: A precursor to this compound, used in the synthesis of this compound through dehydration.
Phenyl Cyanate: Similar structure but with a phenyl group instead of a benzyl group. It has different reactivity and applications.
Uniqueness
This compound is unique due to its balanced reactivity, making it suitable for various synthetic applications Its ability to undergo hydrolysis, reduction, and substitution reactions provides versatility in organic synthesis
属性
CAS 编号 |
75403-69-9 |
|---|---|
分子式 |
C8H7NO |
分子量 |
133.15 g/mol |
IUPAC 名称 |
benzyl cyanate |
InChI |
InChI=1S/C8H7NO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI 键 |
WIJRMGQOERPOJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
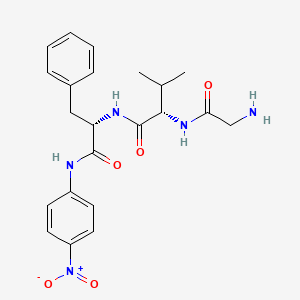
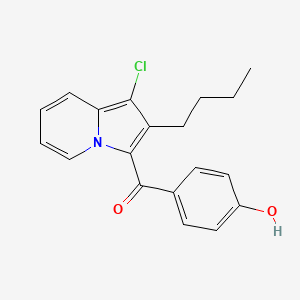
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
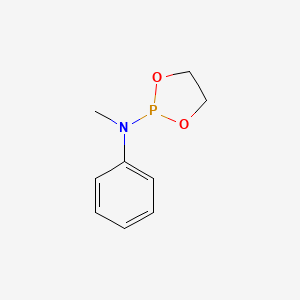
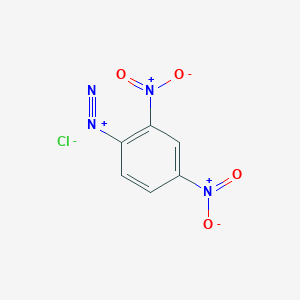
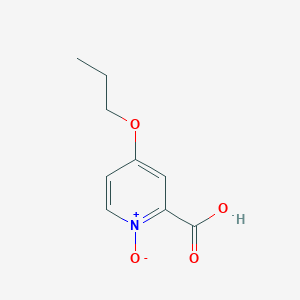
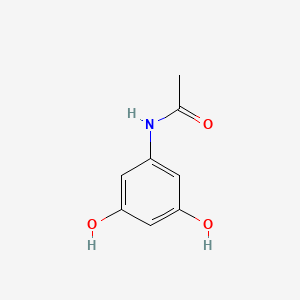
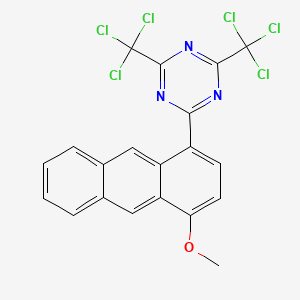

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)
